N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide
Description
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]pentanamide is a thiazole-derived amide compound featuring a pentanamide chain linked to a 2,4-dimethylphenyl-substituted thiazole core. Thiazole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C16H20N2OS/c1-4-5-6-15(19)18-16-17-14(10-20-16)13-8-7-11(2)9-12(13)3/h7-10H,4-6H2,1-3H3,(H,17,18,19) |
InChI Key |
ZAWJNRABEXSOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with a suitable amine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Compound Y0392)
- Structure : Replaces the pentanamide chain with a benzamide group.
- Key Data :
- The pentanamide chain in the target compound may improve solubility due to its aliphatic nature.
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Shorter acetamide chain (C2) vs. pentanamide (C5).
- Key Data :
- Comparison : The shorter chain reduces molecular weight and lipophilicity, which may enhance solubility but limit hydrophobic interactions in target binding.
N-(4-Phenyl-1,3-thiazol-2-yl)benzamides (5a-o)
- Structure : Benzamide derivatives with varied aryl substitutions.
- Key Data :
Anti-inflammatory Thiazole Derivatives
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Features a hydroxy-methoxyphenyl group, introducing hydrogen-bonding capability. Likely targets COX/LOX enzymes due to structural similarity to known inhibitors .
- Comparison : The 2,4-dimethylphenyl group in the target compound lacks polar substituents, favoring lipophilic interactions over hydrogen bonding.
Anticancer Thiazole Derivatives
- BT4 (N-[4-(3-bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine) :
- Comparison : The pentanamide chain may reduce metabolic instability compared to halogenated derivatives like BT3.
Physicochemical and Pharmacokinetic Profiles
*Estimated based on structural analogs.
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